Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate is an organic compound with the molecular formula C11H15NO2S It is a benzoate ester derivative that contains an aminoethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with 2-aminoethanethiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the bromomethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amino and sulfanyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}propanoate: A structurally related compound with a propanoate ester group instead of a benzoate ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoate ester moiety and aminoethyl sulfanyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 3-(2-aminoethylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
GEROUYMINUEYPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSCCN |
Origin of Product |
United States |
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